N-(3-Aminophenyl)-3,5-dichlorobenzamide
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Overview
Description
N-(3-Aminophenyl)-3,5-dichlorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amine group attached to a phenyl ring, which is further connected to a dichlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminophenyl)-3,5-dichlorobenzamide typically involves the reaction of 3,5-dichlorobenzoic acid with 3-aminophenylamine. The process can be summarized as follows:
Formation of 3,5-Dichlorobenzoyl Chloride: 3,5-Dichlorobenzoic acid is treated with thionyl chloride (SOCl₂) to form 3,5-dichlorobenzoyl chloride.
Amidation Reaction: The 3,5-dichlorobenzoyl chloride is then reacted with 3-aminophenylamine in the presence of a base such as triethylamine (TEA) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminophenyl)-3,5-dichlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzamide ring can be substituted by other nucleophiles.
Oxidation and Reduction: The amine group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Coupling Reactions: Palladium catalysts (Pd) and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Formation of substituted benzamides.
Oxidation: Formation of nitrobenzamides.
Reduction: Formation of aminobenzamides.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
N-(3-Aminophenyl)-3,5-dichlorobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-Aminophenyl)-3,5-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds with active sites, while the dichlorobenzamide moiety can interact through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Aminophenyl)-3,5-dichlorobenzamide
- N-(4-Aminophenyl)-3,5-dichlorobenzamide
- N-(3-Aminophenyl)-4-chlorobenzamide
Uniqueness
N-(3-Aminophenyl)-3,5-dichlorobenzamide is unique due to the specific positioning of the amine and dichlorobenzamide groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of two chlorine atoms enhances its electrophilic character, making it more reactive in substitution reactions.
Properties
IUPAC Name |
N-(3-aminophenyl)-3,5-dichlorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c14-9-4-8(5-10(15)6-9)13(18)17-12-3-1-2-11(16)7-12/h1-7H,16H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWZPFVZIPKJMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC(=C2)Cl)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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